4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a carboxymethyl-amino group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester. The reaction conditions often include the use of a base such as triethylamine (TEA) to facilitate the reaction. The process can be summarized as follows:
Protection of the Amino Group: The amino group of the piperidine is protected using tert-butyl dicarbonate in the presence of a base like TEA.
Formation of the Carboxymethyl-amino Group: The protected piperidine is then reacted with chloroacetic acid to introduce the carboxymethyl-amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The carboxymethyl-amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid methyl ester
- 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester provides unique steric hindrance and stability compared to its methyl and ethyl ester counterparts. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGIVRGDXYYMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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